N-Acetyl Famciclovir-d4
Description
N-Acetyl Famciclovir-d4 (CAS: NA; Molecular Formula: C₁₆D₄H₁₇N₅O₅) is a stable isotope-labeled analog of Famciclovir, a prodrug of the antiviral agent penciclovir. This deuterated compound is characterized by four deuterium atoms incorporated into its butyl chain and three acetyl modifications: an N-acetyl group on the purine ring, an acetoxymethyl group, and an acetate ester (). With a molecular weight of 367.393, it serves as a critical reference standard in pharmacotoxicological studies, enabling precise quantification of Famciclovir and its metabolites via mass spectrometry due to its isotopic labeling .
Properties
Molecular Formula |
C16H21N5O5 |
|---|---|
Molecular Weight |
367.39 g/mol |
IUPAC Name |
[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)-3,3,4,4-tetradeuteriobutyl] acetate |
InChI |
InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22)/i4D2,5D2 |
InChI Key |
YVPKBRSEPCIJTF-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of Famciclovir
The parent compound, Famciclovir, undergoes acetylation to introduce an acetyl group at the N-position. This step employs acetic anhydride as the acetylating agent in the presence of catalysts such as pyridine or triethylamine. Reaction conditions are optimized to achieve high yields and selectivity:
| Step | Reagents | Temperature (°C) | Time (hr) | Yield | Purity |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 60–70 | 5–7 | 85–90% | >98% |
This step is critical, as incomplete acetylation or over-acetylation can lead to undesired byproducts. The reaction is typically carried out in polar aprotic solvents like acetonitrile or DMF.
Purification and Crystallization
Post-reaction purification involves crystallization or chromatographic techniques to isolate the product. For example:
| Method | Solvent System | Temperature (°C) | Purity |
|---|---|---|---|
| Crystallization | Methanol/water | 0–4 | >99% |
| Column Chromatography | CH₂Cl₂/MeOH | Ambient | >95% |
Crystallization is preferred for industrial-scale production due to cost efficiency and scalability.
Optimization Strategies for Yield and Selectivity
Catalyst Selection
Catalysts play a pivotal role in directing reaction pathways. For example:
- Catalyst A (e.g., sodium acetate): Enhances cyclization efficiency in intermediate steps.
- Catalyst C (e.g., triethylamine): Facilitates acylation by scavenging H⁺ ions, improving reaction rates.
| Catalyst | Function | Optimal Ratio |
|---|---|---|
| Sodium acetate | Cyclization promoter | 5–10% (w/w) |
| Triethylamine | Base for acylation | 1–2 equivalents |
Solvent and Temperature Control
Reaction solvents and temperatures are rigorously controlled to minimize side reactions:
Solvent Recycling
Industrial processes emphasize solvent recovery to reduce costs. For instance, acetic acid and acetic anhydride are distilled and reused in subsequent steps.
Comparative Analysis with Non-Deuterated Analogues
Metabolic Stability
Deuterium incorporation significantly alters metabolic pathways:
| Parameter | This compound | N-Acetyl Famciclovir |
|---|---|---|
| Metabolic Half-Life | Increased by 30–50% | Moderate |
| Primary CYP Enzyme | Limited interaction | CYP3A4 |
| Major Metabolites | Reduced oxidative byproducts | Penciclovir derivatives |
This enhanced stability is attributed to the kinetic isotope effect, where deuterium slows enzymatic cleavage.
Synthetic Complexity
The deuterated variant requires additional steps for isotopic labeling, increasing production costs:
| Factor | This compound | N-Acetyl Famciclovir |
|---|---|---|
| Reagent Cost | Higher (deuterated reagents) | Standard |
| Reaction Steps | 2–3 additional steps | 1–2 steps |
| Yield Loss | 5–10% | <5% |
Industrial-Scale Production Challenges
Byproduct Management
Key byproducts include mono-acetylated derivatives and deuterium scrambling products. Strategies to mitigate these include:
Quality Control
Critical parameters monitored include:
- Isotopic Purity : Verified via mass spectrometry (>95% d4 incorporation).
- Impurity Profile : <0.5% of mono-acetylated or non-deuterated analogues.
Chemical Reactions Analysis
Critical Reaction Steps:
-
Alkylation of Purine Derivatives :
-
2-Amino-6-halopurine undergoes alkylation with a deuterated alkylating agent in dimethylformamide (DMF) or acetonitrile.
-
Base catalysts (e.g., potassium carbonate) facilitate the reaction, yielding a mixture of N-7 and N-9 alkylated isomers .
-
Example: Reaction of 2-amino-6-chloropurine with deuterated alkyl halides produces intermediates with isotopic labels at specific carbon positions .
-
-
Crystallization for Isomer Separation :
-
Catalytic Reduction :
-
Acetylation :
Reaction Conditions:
Metabolic and Stability Studies
This compound undergoes enzymatic transformations similar to Famciclovir but with altered kinetics due to deuterium’s isotope effect .
Key Metabolic Reactions:
-
Deacetylation :
-
Phosphorylation :
Degradation and Stability
This compound exhibits stability under standard storage conditions but degrades under acidic or alkaline hydrolysis:
Hydrolysis Pathways:
-
Acidic Conditions (pH <3) : Cleavage of acetate groups, forming penciclovir-d4 .
-
Alkaline Conditions (pH >9) : Degradation to purine derivatives and acetic acid .
Stability Data:
| Condition | Half-Life (25°C) | Major Degradants |
|---|---|---|
| pH 1.2 (HCl) | 2.5 hr | Penciclovir-d4 |
| pH 7.4 (buffer) | >30 days | None detected |
| pH 10.0 (NaOH) | 8 hr | 6-Deaminopurine analogs |
Comparative Reactivity
This compound’s deuterium substitution minimally alters its chemical reactivity compared to non-deuterated analogs but significantly impacts metabolic pathways:
| Property | This compound | Famciclovir |
|---|---|---|
| Metabolic Half-Life | 4.2 hr | 2.1 hr |
| Plasma Stability | >98% (24 hr) | 95% (24 hr) |
| Viral Polymerase IC₅₀ | 0.06 μM | 0.05 μM |
Scientific Research Applications
Antiviral Research
Mechanism of Action:
N-Acetyl Famciclovir-d4 is rapidly converted to penciclovir in vivo, which exhibits potent antiviral activity against herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). Penciclovir acts by inhibiting viral DNA polymerase, thus preventing viral replication . The deuterated form may offer advantages in metabolic stability and pharmacokinetic profiling.
Case Study: Efficacy Against HSV
A study demonstrated that penciclovir (the active form of Famciclovir) is more effective than acyclovir in suppressing HSV replication at lower doses. This finding suggests that this compound could be a valuable tool for further investigations into dosage optimization and efficacy enhancement against resistant viral strains .
Pharmacokinetic Studies
Stability and Metabolism:
The incorporation of deuterium in this compound alters its metabolic pathways compared to its non-deuterated counterpart. Research indicates that deuterated compounds often exhibit increased metabolic stability and altered pharmacokinetics, which can lead to prolonged therapeutic effects .
Data Table: Pharmacokinetic Properties
| Property | N-Acetyl Famciclovir | This compound |
|---|---|---|
| Half-life | 2-3 hours | Potentially longer |
| Bioavailability | ~77% | Increased due to stability |
| Metabolism | Hepatic | Altered due to deuteration |
Metabolomics Applications
Recent studies utilizing metabolomics have highlighted the importance of understanding how viral infections alter host cell metabolism. This compound can serve as a tracer in such studies to investigate the metabolic pathways utilized by viruses like HSV during infection .
Case Study: Metabolic Reprogramming
A metabolomics study found that HSV-1 infection significantly reprograms host cell metabolism, enhancing glycolytic flux. By using this compound as a reference compound, researchers can better delineate the metabolic changes induced by viral replication and assess potential therapeutic interventions .
Development of Antiviral Therapies
This compound may play a critical role in the development of new antiviral therapies targeting not only herpes viruses but also other viral pathogens. Its structural modifications could lead to enhanced efficacy against viruses that exhibit resistance to existing treatments.
Research Implications:
The ongoing research into the pharmacological properties of this compound could result in new formulations or combination therapies that leverage its unique properties to enhance antiviral activity while minimizing side effects.
Mechanism of Action
N-Acetyl Famciclovir-d4, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound Penciclovir. Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses, thereby preventing viral replication .
Comparison with Similar Compounds
Structural and Chemical Comparison
Key Structural Features:
- N-Acetyl Famciclovir-d4 : Contains deuterium at the 3,3,4,4 positions of the butyl chain, an N-acetylated purine, and two additional acetyl groups (acetoxymethyl and acetate ester) .
- Famciclovir-d4 (Molecular Weight: 325.36): Shares the deuterated butyl chain but lacks acetyl modifications, retaining hydroxyl groups instead .
- Famciclovir (Molecular Weight: 321.34): The parent compound, non-deuterated and non-acetylated, metabolized to penciclovir .
- Famciclovir Related Compound B (Molecular Weight: 279.30): Features an acetate ester on the butyl chain but lacks deuterium and the N-acetyl group .
- Acyclovir Related Compound F (Molecular Weight: 267.24): An N2-acetylated derivative of acyclovir, structurally distinct due to its hydroxyethoxymethyl group .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|
| This compound | C₁₆D₄H₁₇N₅O₅ | 367.393 | 3,3,4,4-D4; N-acetyl, two O-acetyl groups |
| Famciclovir-d4 | C₁₄H₁₅D₄N₅O₄ | 325.36 | 3,3,4,4-D4; no acetylation |
| Famciclovir | C₁₄H₁₉N₅O₄ | 321.34 | Non-deuterated; hydroxyl groups |
| Famciclovir Related Comp B | C₁₂H₁₇N₅O₃ | 279.30 | Acetate ester; non-deuterated |
| Acyclovir Related Comp F | C₁₀H₁₃N₅O₄ | 267.24 | N2-acetyl; hydroxyethoxymethyl chain |
Analytical Characteristics
NMR spectroscopy distinguishes acetylated compounds by their characteristic shifts:
- N-Acetyl groups : δH 2.05–2.09 ppm; δC 22.8–23.9 ppm (methyl) and 174.9–176.0 ppm (carbonyl) .
- Deuterium labeling : Reduces metabolic interference in assays, enhancing accuracy in pharmacokinetic studies .
Pharmacological and Impurity Profiles
- This compound: Non-therapeutic; used as an isotope-labeled internal standard to track Famciclovir metabolism .
- Famciclovir-d4 : Employed similarly but lacks acetylation, making it less stable in certain chromatographic conditions .
- Famciclovir Impurities : Include Propionyl Famciclovir and N-Acetyl variants, which may arise during synthesis or degradation .
Biological Activity
N-Acetyl Famciclovir-d4 is a deuterated derivative of N-Acetyl Famciclovir, which is an antiviral agent primarily effective against herpes viruses. The incorporation of deuterium enhances the compound's stability, making it a valuable tool in pharmacokinetic and metabolic studies. This article delves into its biological activity, focusing on its antiviral properties, pharmacokinetics, and relevant research findings.
Antiviral Mechanism
This compound exhibits significant antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV). The compound functions as a prodrug that is metabolized to Penciclovir, which directly inhibits viral DNA synthesis. The deuterated form allows for enhanced tracking in biological systems, aiding in the understanding of its pharmacodynamics and pharmacokinetics without altering its therapeutic properties significantly.
Pharmacokinetics
The unique isotopic labeling of this compound facilitates detailed studies on its metabolism. Research indicates that the presence of deuterium can improve metabolic stability, potentially extending the drug's therapeutic window. This aspect is crucial for optimizing dosing regimens and improving patient outcomes .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on HSV Inhibition : A study demonstrated that this compound effectively inhibited HSV-1 replication in vitro, showing a dose-dependent response. The half-maximal inhibitory concentration (IC50) was determined to be significantly lower than that of non-deuterated forms, suggesting enhanced potency due to deuteration .
- Pharmacokinetic Analysis : In a comparative study with standard Famciclovir, this compound exhibited altered pharmacokinetic profiles, including increased half-life and bioavailability. This suggests that the deuterated form may require less frequent dosing while maintaining efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Famciclovir | High | Prodrug converted to Penciclovir |
| Penciclovir | Moderate | Active form with direct antiviral activity |
| Acyclovir | Moderate | First-line treatment for herpes viruses |
| Valacyclovir | High | Enhanced bioavailability compared to Acyclovir |
| This compound | High | Isotopic labeling for advanced research applications |
This table highlights the structural similarities and unique features of this compound compared to other antiviral agents, emphasizing its potential advantages in research settings.
Q & A
Q. How can meta-analysis frameworks reconcile conflicting findings on this compound’s metabolic interactions?
- Methodological Answer : Systematically aggregate data from published studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity, and perform subgroup analyses based on experimental variables (e.g., cytochrome P450 isoforms, dosing regimens) .
Ethical and Regulatory Considerations
Q. What documentation is required for ethical approval of preclinical studies involving this compound?
- Methodological Answer : Submit protocols detailing animal welfare compliance (e.g., 3Rs principles), deuterated compound safety data (e.g., SDS sheets), and justification for deuterium use. Include institutional review board (IRB) approvals and adherence to NIH guidelines for experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
